molecular formula C15H32O3 B055359 (S)-3-(dodecyloxy)propane-1,2-diol CAS No. 99651-65-7

(S)-3-(dodecyloxy)propane-1,2-diol

Cat. No.: B055359
CAS No.: 99651-65-7
M. Wt: 260.41 g/mol
InChI Key: GBXRUYNQDDTQQS-HNNXBMFYSA-N
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Description

(S)-1-Dodecyl-glycerol is a chiral glycerol derivative with a long dodecyl (12-carbon) alkyl chain attached to the first carbon of the glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-dodecyl-glycerol typically involves the esterification of glycerol with dodecanoic acid, followed by selective reduction. One common method includes the use of dodecyl bromide and glycerol in the presence of a strong base like sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods: In an industrial setting, the production of (S)-1-dodecyl-glycerol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like palladium on carbon may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed:

    Oxidation: Formation of dodecanal or dodecanoic acid.

    Reduction: Formation of dodecyl alcohol.

    Substitution: Formation of dodecyl halides.

Scientific Research Applications

(S)-1-Dodecyl-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Acts as a lipid anchor in membrane protein studies and as a model compound in lipid metabolism research.

    Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

    1-Dodecanol: A similar compound with a hydroxyl group at the end of the dodecyl chain, but lacking the glycerol backbone.

    Glycerol Monolaurate: Another glycerol derivative with a shorter lauryl (12-carbon) chain.

Uniqueness: (S)-1-Dodecyl-glycerol is unique due to its chiral nature and the presence of both a long alkyl chain and a glycerol backbone. This combination allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.

Properties

CAS No.

99651-65-7

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

(2S)-3-dodecoxypropane-1,2-diol

InChI

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1

InChI Key

GBXRUYNQDDTQQS-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCOC[C@H](CO)O

SMILES

CCCCCCCCCCCCOCC(CO)O

Canonical SMILES

CCCCCCCCCCCCOCC(CO)O

Synonyms

(S)-3-(Dodecyloxy)-1,2-propanediol;  (S)-3-(Dodecyloxy)propane-1,2-diol;  1-Dodecyl-sn-glycerol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Isopropylideneglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powered KOH (22.4 g, 0.04 mol) in 150 mL of toluene. The resulting mixture was refluxed for 4 h. 1-Bromododecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 h. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution refluxed for 16 h. After cooling, ice-water (150 mL) was addecl, and the layers separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol, 71%) of a white solid.
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

Isopropylidineglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powdered KOH (22.4 g, 0.04 mol) in 150 mL toluene. The resulting mixture was refluxed for 4 hours. 1-Bromodecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 hours. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution was refluxed for 16 hours. After cooling, ice water (150 mL) was added, and the layers were separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol), 71% of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

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